molecular formula C15H11ClF2O B1327789 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone CAS No. 898750-58-8

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone

Cat. No. B1327789
CAS RN: 898750-58-8
M. Wt: 280.69 g/mol
InChI Key: ULUVUOBXPOBBEK-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone (CFPP) is a synthetic compound that has been studied for its potential applications in scientific research. CFPP is a member of the aryl-fluoroalkyl-ketone family, which has been used in a variety of research fields, including biochemistry, physiology, and pharmaceuticals. CFPP has been studied for its potential as a research tool, as well as its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Analysis

  • Molecular Geometry and Chemical Reactivity: A study by Satheeshkumar et al. (2017) focused on the synthesis of compounds related to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone. They used spectroscopic methods and quantum chemical studies to analyze molecular geometry and chemical reactivity.

Biological Applications

  • Biocatalysis with Saccharomyces cerevisiae: Research by 이해룡 et al. (2011) Consensus Paper demonstrated the use of Saccharomyces cerevisiae as a biocatalyst in the reduction of a compound similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, optimizing the reaction conditions for effective conversion.

Materials Science

  • Copolymerization Studies: Kim et al. (1999) Consensus Paper explored the copolymerization of trisubstituted ethylenes, including derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, with styrene, analyzing the copolymers' structure and properties.

Synthetic Methods

  • Heck Cross-Coupling Strategy: A scalable synthesis of a thromboxane receptor antagonist using a derivative similar to 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone was developed via a regioselective Heck cross-coupling strategy, as reported by D. C. W. and Mason (1998) Consensus Paper.

Pharmaceutical Research

  • Design and Synthesis of Antitumor Agents: Research by Chou et al. (2010) Consensus Paper involved the design and synthesis of new antitumor agents using derivatives of 3-(3-Chloro-5-fluorophenyl)-3'-fluoropropiophenone, demonstrating significant cytotoxic activity against tumor cell lines.

properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF2O/c16-12-6-10(7-14(18)9-12)4-5-15(19)11-2-1-3-13(17)8-11/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUVUOBXPOBBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644952
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898750-58-8
Record name 3-(3-Chloro-5-fluorophenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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